Enhanced Lipophilicity via 1,3-Dimethylpyrazole
The 1,3-dimethyl substitution on the pyrazole ring of the target compound increases its lipophilicity compared to analogs with fewer methyl groups, as evidenced by a higher computed LogP value. The target compound has a LogP of 1.28 , while the monomethyl analog 1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione exhibits a LogP of 0.2 [1]. This difference of over one order of magnitude in partition coefficient directly impacts membrane permeability and solubility profiles, making the target compound more suitable for applications requiring increased lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.28 |
| Comparator Or Baseline | 1-(1-Methyl-1H-pyrazol-4-yl)pentane-1,3-dione: LogP = 0.2 |
| Quantified Difference | ΔLogP = 1.08 (6.4-fold increase in partition coefficient) |
| Conditions | Computed using XLogP3 algorithm |
Why This Matters
Higher lipophilicity enhances the compound's ability to cross biological membranes, a critical factor in cell-based assays and in vivo studies, guiding selection for medicinal chemistry campaigns targeting intracellular proteins.
- [1] PubChem. (2025). 1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione (CID 61794093). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/61794093 View Source
